

A Comparative Guide to the Analytical Validation of 4-Thiazolidinone Quantification Methods

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Compound of Interest

Compound Name: **4-Thiazolidinone**

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This guide provides a comprehensive comparison of validated analytical methods for the quantification of **4-thiazolidinone** derivatives, a core scaffold in many therapeutic candidates. The following sections detail the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The performance of each analytical method is summarized below, offering a clear comparison of their key validation parameters.

Table 1: HPLC-UV Method Validation Data

Analyte/Derivative	Linearity Range	Accuracy (% Recovery)	Precision (%RSD)	LOD	LOQ
(5Z,E)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione (PG15)	62.5 - 4000 ng/mL	86.1 - 114.9%	< 15% (within-day), < 10% (between-day)	Not Reported	62.5 ng/mL
2-(3-hydroxy-5-phosphonoxy)methyl-2-methyl-4-pyridyl-1,3-thiazolidine-4-carboxylic acid (HPPTCA)	1 - 100 μmol/L	92.74 - 105.57% 95.43 - 115.73%	2.48 - 6.99% (intra-day), 0.84 - 6.98% (inter-day)	Not Reported	1 μmol/L[1]
4'-Hydroxydiclofenac (CYP2C9 metabolite)	0 - 100 μM	80 - 120%	< 15%	Not Reported	Not Reported

Table 2: LC-MS/MS Method Validation Data

Analyte/Derivative	Linearity Range	Accuracy (% Recovery)	Precision (%RSD)	LOD	LOQ
Novel anti-cancer thiazolidinedione derivatives (BIT-15-67 and BNT-11)	1.00 - 1000 ng/mL	-1.8 to 9.60% deviation from nominal	< 11%	Not Reported	1 ng/mL
Thiazolidine-4-carboxylic acid (TA)	Not Reported	Validated	Validated	Not Reported	Not Reported
2-(3-hydroxy-5-phosphonoxy)methyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)	0.25 - 10 μ mol/L	Not Reported	Not Reported	Not Reported	0.25 μ mol/L

Table 3: UV-Vis Spectrophotometry Method Validation Data

Analyte/Derivative	Linearity Range	Accuracy (% Recovery)	Precision (%RSD)	LOD	LOQ
Lobeglitazone Sulfate	2 - 14 μ g/mL	99.37 - 100.41%	< 2%	0.07 μ g/mL	0.22 μ g/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method for HPPTCA Quantification

This method is designed for the simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) and other aminothiols in plasma.[\[1\]](#)

1. Sample Preparation:

- To 50 μ L of plasma, add 50 μ L of 0.2 mol/L PBS (pH 7.4) and 5 μ L of 0.25 mol/L TCEP.
- Incubate for 15 minutes at room temperature.
- Add 10 μ L of 0.1 mol/L 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) and incubate for 5 minutes at room temperature.
- Add 10 μ L of 3 mol/L perchloric acid (PCA) for deproteinization.
- Centrifuge the mixture at 12,000 \times g for 10 minutes at 4°C.
- Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions:

- Column: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 μ m).
- Mobile Phase A: 0.1 mol/L trichloroacetic acid (TCA), pH 1.7.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient Elution:
 - 0-8 min: 11-40% B
 - 8-12 min: 40-11% B

- 12-14 min: 11% B
- Flow Rate: 1 mL/min.
- Detection: UV at 355 nm.
- Temperature: Room temperature.

LC-MS/MS Method for Novel Anti-Cancer Thiazolidinedione Derivatives

This highly sensitive method is suitable for the quantification of novel anti-cancer **4-thiazolidinone** derivatives in rat plasma.

1. Sample Preparation:

- Protein precipitation is used to extract the analytes from plasma samples.

2. Chromatographic Conditions:

- Column: Hypersil Phenyl BDS (50 x 4.6 mm, 2.4 μ m).
- Mobile Phase: Isocratic mixture of 5 mM ammonium acetate and acetonitrile (20:80, v/v) containing 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Temperature: 40°C.

3. Mass Spectrometry Conditions:

- Ionization: Positive electrospray ionization (ESI+).
- Mode: Multiple Reaction Monitoring (MRM).

UV-Vis Spectrophotometric Method for Lobeglitazone Sulfate Quantification

A simple and cost-effective method for the quantification of Lobeglitazone Sulfate in bulk and pharmaceutical dosage forms.

1. Sample Preparation:

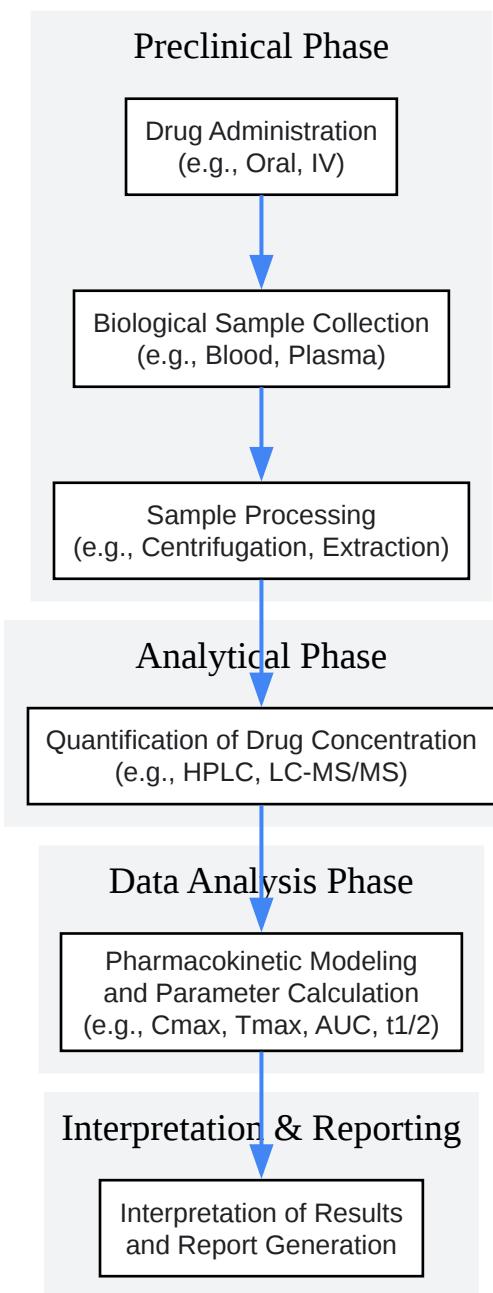
- Dissolve the sample in methanol to achieve a concentration within the linearity range (2-14 $\mu\text{g/mL}$).

2. Spectrophotometric Conditions:

- Solvent: Methanol.
- Wavelength of Maximum Absorbance (λ_{max}): 248 nm.
- Analysis: Measure the absorbance of the sample solution at 248 nm against a methanol blank.

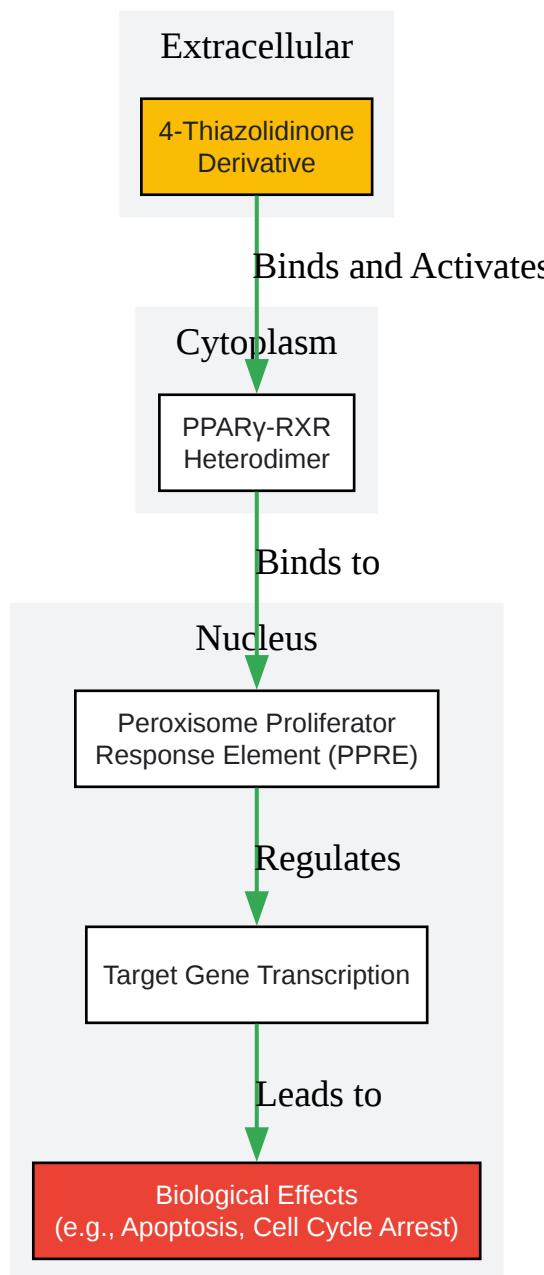
Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the analysis and mechanism of action of **4-thiazolidinone** derivatives.



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Caption: A typical workflow for a preclinical pharmacokinetic study.



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Caption: PPAR γ signaling pathway activated by **4-thiazolidinone** derivatives.[2][3]

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